molecular formula C15H19N3O4S B2625099 Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 957032-96-1

Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2625099
CAS No.: 957032-96-1
M. Wt: 337.39
InChI Key: DCPOBYHVJQKSER-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 957032-96-1) is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . This reagent features a complex structure that integrates a tetrahydrobenzo[b]thiophene core linked to a methyl 5-oxopyrazolidine carboxamide group, as represented by the SMILES code O=C(C1=C(NC(C(C2)N(C)NC2=O)=O)SC3=C1CCCC3)OC . Calculated physicochemical properties include a predicted density of 1.376 g/cm³ at 20°C, a topological polar surface area of 116 Ų, and a predicted pKa of 12.11 . As a specialized building block, this compound is valuable for research applications in medicinal chemistry and drug discovery, particularly in the synthesis and exploration of novel heterocyclic compounds. Its structure suggests potential for use in developing protease inhibitors or other biologically active molecules, making it a compound of interest for high-throughput screening and lead optimization studies. The product is offered for Research Use Only and is not for human or veterinary diagnostic applications. For safe handling, please refer to the available safety data sheets. The compound typically requires cold-chain transportation and storage to ensure stability .

Properties

IUPAC Name

methyl 2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-18-9(7-11(19)17-18)13(20)16-14-12(15(21)22-2)8-5-3-4-6-10(8)23-14/h9H,3-7H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPOBYHVJQKSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(=O)N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H16N4O2S
  • Molecular Weight : 304.37 g/mol
  • CAS Number : 956203-00-2

Analgesic Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant analgesic properties. For instance, a study utilizing the "hot plate" method demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . The mechanism of action is believed to involve modulation of pain pathways in the central nervous system.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In various studies, it was observed to inhibit inflammatory responses in animal models. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

Preliminary studies have indicated that methyl derivatives of tetrahydrobenzo[b]thiophene may also exhibit antimicrobial properties. A synthesis and evaluation study highlighted the potential for these compounds to act against various bacterial strains, suggesting a broad spectrum of activity .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system that modulate pain and inflammation.
  • Cytokine Regulation : By affecting cytokine levels, it can alter the immune response and reduce inflammation.

Case Studies

  • Study on Analgesic Effects :
    • Objective: To evaluate the analgesic effects using the "hot plate" method.
    • Results: The compound showed significant analgesic effects compared to control groups at various dosages .
  • Anti-inflammatory Research :
    • Objective: To assess the anti-inflammatory properties in a rat model.
    • Results: The compound reduced swelling significantly compared to untreated controls, indicating strong anti-inflammatory potential .
  • Antimicrobial Evaluation :
    • Objective: To determine the antimicrobial efficacy against specific bacterial strains.
    • Results: Exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Tables

Biological ActivityMethod UsedResults
AnalgesicHot Plate MethodSignificant reduction in pain response
Anti-inflammatoryRat ModelReduced swelling compared to controls
AntimicrobialAgar Diffusion TestEffective against multiple bacterial strains

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potential applications in various areas of medicinal chemistry:

  • Anti-inflammatory Agents : Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways. Research suggests that this compound may interact with pain receptors or inflammatory mediators .
  • Analgesic Properties : The compound may exhibit analgesic effects by modulating pain signaling pathways, making it a candidate for further pharmacological studies.

Biological Activities

The biological activities attributed to this compound include:

  • Antioxidant Activity : The presence of functional groups may contribute to its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies indicate potential effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

  • Pain Management : A study on similar pyrazolidine derivatives demonstrated their efficacy in reducing pain in animal models, suggesting that this compound could be explored for similar applications .
  • Inflammation Studies : In silico docking studies have indicated that compounds related to this structure may serve as inhibitors for enzymes involved in inflammatory responses, such as 5-lipoxygenase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a tetrahydrobenzo[b]thiophene scaffold with a pyrazolidine carboxamide moiety. Below is a comparison with key analogs:

Compound Core Structure Key Functional Groups Bioactivity/Applications Reference
Target Compound : Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene + pyrazolidine Methyl ester, carboxamido, oxopyrazolidine Hypothesized enzyme inhibition (e.g., kinase or protease targets)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethyl ester, hydroxyphenyl, oxoethyl amino Synthetic intermediate for bioactive molecules; NMR-confirmed structure
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b) Thiazolo-pyrimidine Benzylidene, cyano, dioxo, methylfuran Antimicrobial and antitumor activities; IR/NMR data for structural validation
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline Methylfuran, cyano, dioxo Potential anticancer agent; characterized via MS and IR spectroscopy

Key Differentiators

  • Functional Groups: The target compound’s pyrazolidine carboxamide group distinguishes it from cyano-substituted analogs (e.g., 11a,b and 12), which may exhibit different electronic profiles and hydrogen-bonding capabilities. This could influence solubility and target binding .
  • Synthetic Routes : The synthesis of related tetrahydrobenzo[b]thiophene derivatives (e.g., 6o) involves multicomponent Petasis reactions under HFIP solvent conditions, yielding moderate to low yields (22% for 6o). In contrast, thiazolo-pyrimidines (11a,b) are synthesized via cyclocondensation with chloroacetic acid, achieving higher yields (~68%) .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : The chemical shifts of tetrahydrobenzo[b]thiophene derivatives (e.g., 6o) show distinct patterns in the aromatic and aliphatic regions. For example, the ethyl ester group in 6o resonates at δ 1.24–1.30 ppm (triplet) and δ 4.15–4.20 ppm (quartet) in $ ^1H $-NMR, whereas the methyl ester in the target compound would likely exhibit upfield shifts due to reduced electron-withdrawing effects .
  • IR Spectroscopy: The presence of a carboxamido group in the target compound would generate characteristic N–H stretching (~3,300 cm$ ^{-1} $) and carbonyl (C=O) vibrations (~1,680 cm$ ^{-1} $), differing from cyano-substituted analogs (e.g., 11a,b) with strong C≡N stretches (~2,200 cm$ ^{-1} $) .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Acylation2-methyl-5-oxopyrazolidine-3-carboxylic acid anhydride, CH₂Cl₂, reflux, N₂67%
PurificationHPLC (MeCN:H₂O gradient)>95%
Characterization¹H/¹³C NMR, IR, HRMS-

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons) .
    • IR : Peaks at 1650–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : HRMS-ESI ensures molecular weight accuracy (e.g., experimental vs. calculated m/z within 1 ppm) .
  • Chromatography : HPLC retention times and purity profiles (>95%) confirm absence of regioisomers .

Advanced: How can reaction mechanisms for heterocyclization steps be elucidated?

Answer:
Mechanistic studies often combine experimental and computational approaches:

  • Kinetic Analysis : Monitoring intermediate formation (e.g., azomethine derivatives via TLC) during cyclocondensation reveals rate-determining steps .
  • DFT Calculations : Modeling transition states for heterocyclization (e.g., pyrimidine ring closure) predicts regioselectivity and activation energies .
  • Isotopic Labeling : Using ¹⁵N-labeled amines to trace nitrogen incorporation in pyrazolidine rings .

Example : In cyclocondensation with aldehydes, acetic acid catalyzes imine formation, while DMSO promotes cyclization via sulfur-mediated electron transfer .

Advanced: How can contradictory spectral data across studies be resolved?

Answer: Discrepancies in NMR/IR data often arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, carbonyl peaks in DMSO-d₆ may downshift by 1–2 ppm .
  • Tautomerism : Keto-enol equilibria in pyrazolidine rings can split peaks (e.g., δ 10–12 ppm for enolic OH in D₂O exchange experiments) .
  • Crystallographic Validation : Single-crystal XRD (e.g., P2₁/c space group) resolves ambiguities in bond lengths and angles .

Q. Table 2: Resolving Spectral Contradictions

IssueResolution MethodReference
Ambiguous NH peaksVariable-temperature NMR
Overlapping carbonylsIR deconvolution software
Tautomeric formsX-ray crystallography

Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for biological activity?

Answer:

  • Analog Synthesis : Modifying substituents (e.g., tert-butyl vs. phenyl groups) to assess steric/electronic effects on antibacterial activity .
  • Enzymatic Assays : Testing inhibition of tyrosinase or bacterial enzymes (e.g., MIC values against S. aureus) .
  • Docking Studies : Modeling interactions with target proteins (e.g., binding affinity to FabI enoyl-ACP reductase) .

Example : Carboxylic acid derivatives (e.g., Compound 32) show enhanced solubility and activity due to improved membrane permeability .

Basic: How are stability and storage conditions determined for this compound?

Answer:

  • Accelerated Stability Testing : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • Storage Recommendations : Lyophilized solids stored at -20°C under argon retain >90% purity for 12 months .

Advanced: What computational tools predict reactivity in functionalization reactions?

Answer:

  • Molecular Orbital Analysis : HOMO/LUMO energies (calculated via Gaussian) identify nucleophilic/electrophilic sites .
  • MD Simulations : Solvent effects on reaction kinetics (e.g., CH₂Cl₂ vs. ethanol) .
  • QSAR Models : Correlating substituent electronic parameters (Hammett σ) with reaction yields .

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